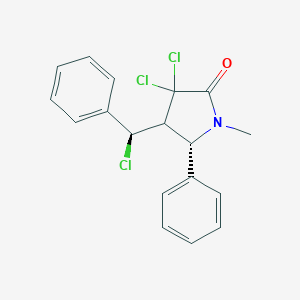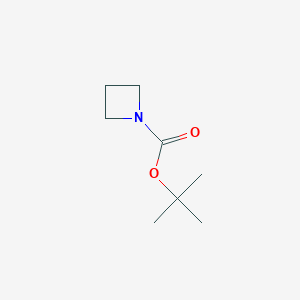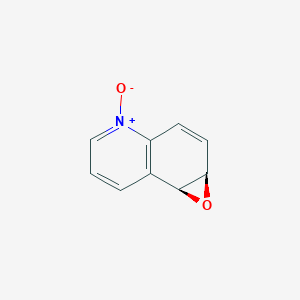
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a derivative of quinoline, a heterocyclic aromatic compound, and has been studied for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is not fully understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide can induce DNA damage and trigger apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide can induce apoptosis in cancer cells, but it has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide is its relatively simple synthesis method, which makes it readily available for use in lab experiments. However, one limitation is that the compound is not very stable and can decompose over time, making it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide. One area of interest is in developing more stable derivatives of the compound that can be used in a wider range of applications. Another area of interest is in studying the mechanism of action of the compound in more detail to better understand its potential uses in cancer therapy and other areas of research. Finally, there is potential for the compound to be used in combination with other drugs or therapies to enhance its effectiveness and reduce side effects.
Métodos De Síntesis
The synthesis of (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide involves the oxidation of the corresponding quinoline derivative with hydrogen peroxide and a vanadium catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide has been studied for its potential applications in various areas of research. One of the primary areas of interest is in the field of medicinal chemistry, where the compound has shown promising results as an anti-cancer agent. Studies have shown that (+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
142044-38-0 |
|---|---|
Nombre del producto |
(+-)-cis-5,6-Epoxy-5,6-dihydroquinoline N-oxide |
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(1aR,7bS)-4-oxido-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium |
InChI |
InChI=1S/C9H7NO2/c11-10-5-1-2-6-7(10)3-4-8-9(6)12-8/h1-5,8-9H/t8-,9+/m1/s1 |
Clave InChI |
BMGFWYLOLFXQFE-BDAKNGLRSA-N |
SMILES isomérico |
C1=CC2=C(C=C[C@@H]3[C@H]2O3)[N+](=C1)[O-] |
SMILES |
C1=CC2=C(C=CC3C2O3)[N+](=C1)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3C2O3)[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



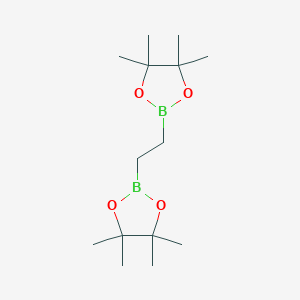
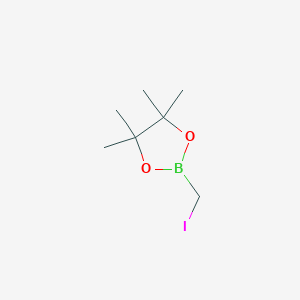
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
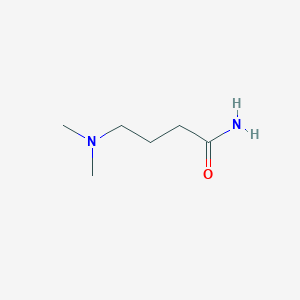
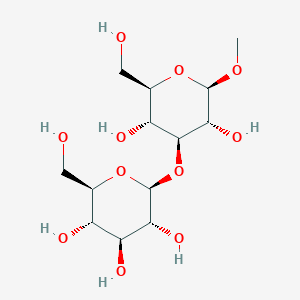
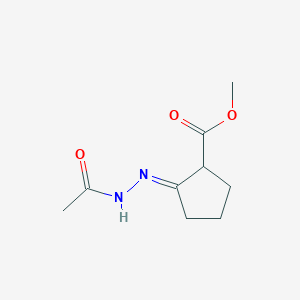
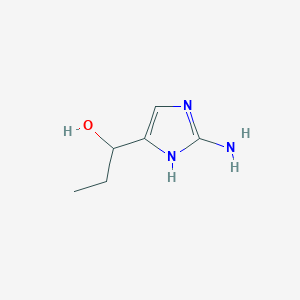
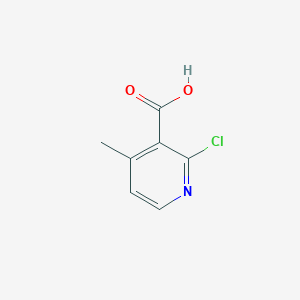
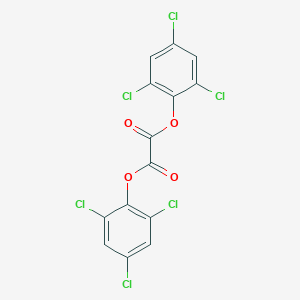
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)
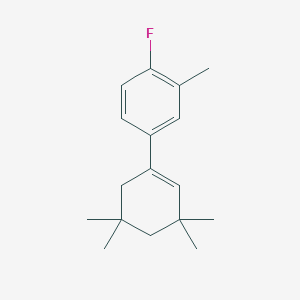
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)
